

Preliminary Preclinical Assessment of Evocalcet's Off-Target Profile

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Compound of Interest

Compound Name: Evocalcet

Cat. No.: B607391

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to cinacalcet, **Evocalcet** was designed to exhibit a more favorable safety and tolerability profile, particularly concerning off-target effects that contribute to adverse drug reactions. This technical guide provides a summary of preliminary studies on the off-target effects of **Evocalcet**, focusing on its interactions with cytochrome P450 (CYP) enzymes and its gastrointestinal (GI) safety profile. While comprehensive off-target screening data against a broad panel of receptors and ion channels are not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to offer insights for researchers and drug development professionals.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

A key objective in the development of **Evocalcet** was to minimize the drug-drug interaction potential associated with the potent CYP2D6 inhibition observed with cinacalcet.^{[1][2]}

Preclinical studies have demonstrated that **Evocalcet** has a significantly lower propensity for CYP enzyme inhibition.

Data Presentation

The following table summarizes the in vitro inhibitory effects of **Evocalcet** on major human CYP isozymes.

Cytochrome P450 Isozyme	IC50 (μM)
CYP1A2	> 50
CYP2A6	> 50
CYP2B6	> 50
CYP2C8	> 50
CYP2C9	> 50
CYP2C19	> 50
CYP2D6	> 50
CYP2E1	> 50
CYP3A4/5	> 50

Source: Kawata T, et al. (2018). A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro. PLoS One.[3][4]

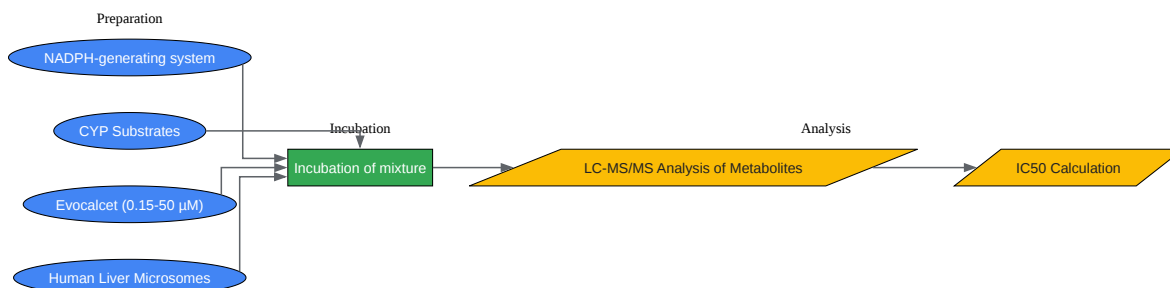
These data indicate that **Evocalcet** does not cause significant direct inhibition of the tested CYP isozymes at concentrations up to 50 μM, suggesting a low likelihood of clinically relevant drug-drug interactions mediated by this mechanism.

Experimental Protocols

CYP Inhibition Assay Methodology[3][4]

The direct inhibitory effects of **Evocalcet** on the activities of nine CYP isozymes were evaluated in human liver microsomes.

- Test System: Pooled human liver microsomes.
- Test Compound: **Evocalcet**, tested at six concentrations ranging from 0.15 to 50 μM .
- Incubation: Each CYP substrate was incubated with human liver microsomes in the presence or absence of **Evocalcet**. The incubation mixture contained a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.
- Analysis: The formation of the specific metabolite for each CYP isozyme was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Endpoint: The half-maximal inhibitory concentration (IC_{50}) was calculated for each isozyme.



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CYP Inhibition Assay Workflow

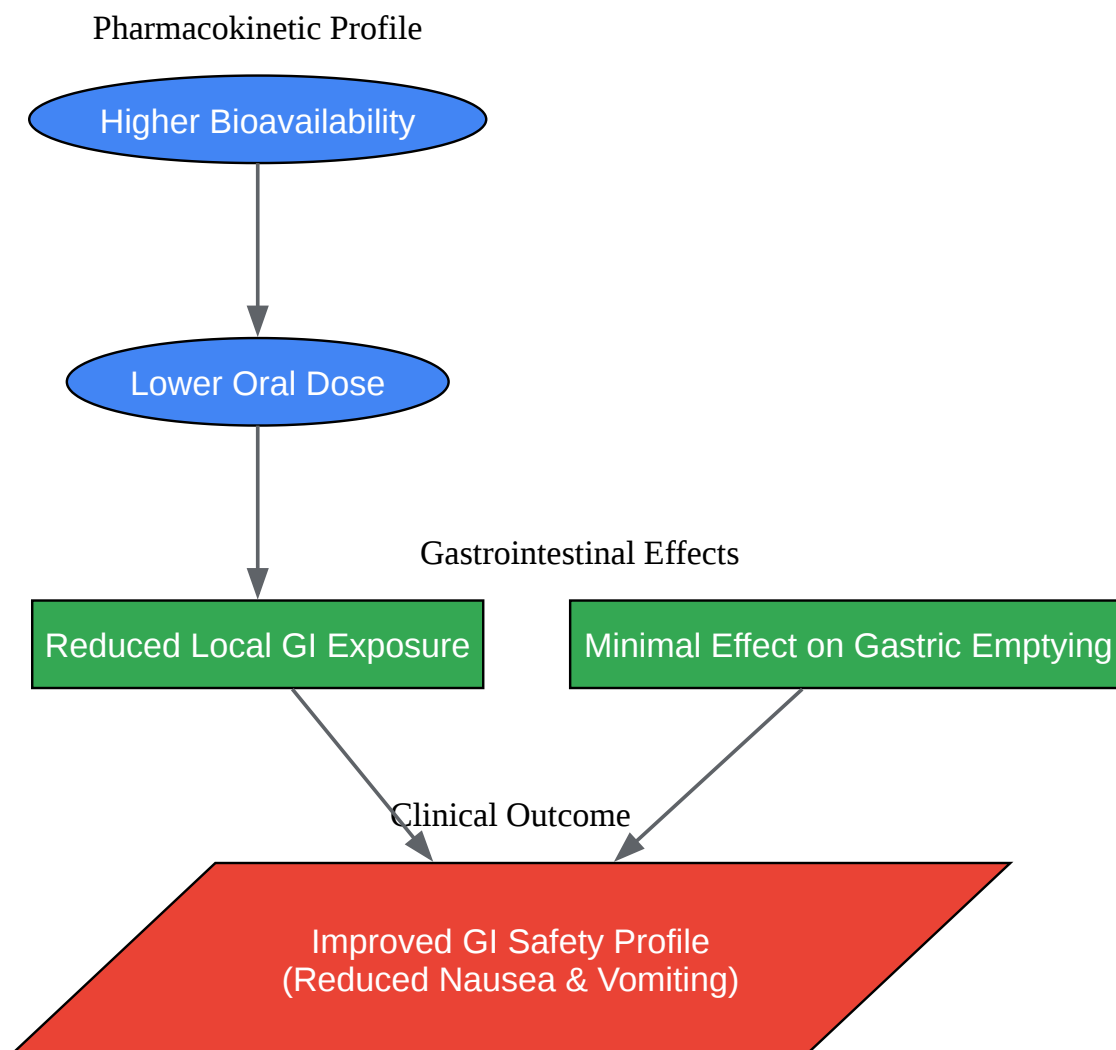
Gastrointestinal Off-Target Effects

Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can limit dose escalation and patient compliance.^[1] **Evocalcet** was developed to mitigate these effects.

Rationale for Reduced Gastrointestinal Side Effects

The improved gastrointestinal safety profile of **Evocalcet** is attributed to a combination of factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.

- **Higher Bioavailability:** **Evocalcet** exhibits significantly higher bioavailability than cinacalcet. ^[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic effect.
- **Reduced Local Exposure:** The lower required dose of **Evocalcet** leads to reduced exposure of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local receptors that may trigger nausea and vomiting.
- **Less Effect on Gastric Emptying:** Preclinical studies in rats have shown that cinacalcet significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In contrast, **Evocalcet** demonstrated a markedly milder effect on gastric emptying.^[4]



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Rationale for Improved GI Safety

Data Presentation

Clinical trial data from a head-to-head study comparing **Evocalcet** and cinacalcet in hemodialysis patients with secondary hyperparathyroidism demonstrate the improved gastrointestinal safety profile of **Evocalcet**.

Adverse Event	Evocalcet (n=317)	Cinacalcet (n=317)
Nausea	18.6%	32.8%
Vomiting		
Abdominal Discomfort		
Abdominal Distension		
Decreased Appetite		
Source: A phase 3, multicenter, randomized, double-blind, active-controlled study of evocalcet (KHK7580) in hemodialysis patients with secondary hyperparathyroidism. Data presented at ASN Kidney Week 2017.		

Broad Panel Off-Target Screening

A comprehensive assessment of a drug candidate's off-target profile typically involves screening against a large panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early in development. While it is standard practice in the pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract research organizations like Eurofins or CEREP), detailed results from a broad panel screening for **Evocalcet** are not publicly available. The primary focus of published literature has been on the improved CYP interaction profile and gastrointestinal tolerability compared to its predecessor, cinacalcet.

Conclusion

The available preliminary data on **Evocalcet**'s off-target effects indicate a favorable profile, particularly in comparison to the first-generation calcimimetic, cinacalcet. The lack of significant CYP enzyme inhibition at clinically relevant concentrations suggests a lower risk of drug-drug interactions. Furthermore, the improved gastrointestinal safety profile, supported by both

preclinical rationale and clinical data, represents a significant clinical advantage. While a comprehensive public dataset on broad off-target screening is currently unavailable, the existing evidence supports the conclusion that **Evocalcet** was successfully designed to minimize key off-target liabilities, thereby offering an improved therapeutic option for patients with secondary hyperparathyroidism. Further research and publication of broader safety pharmacology data would provide a more complete understanding of **Evocalcet**'s off-target interaction landscape.

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